molecular formula C5H12ClN3O3 B2717813 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine CAS No. 915924-59-3

2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine

Cat. No.: B2717813
CAS No.: 915924-59-3
M. Wt: 197.62
InChI Key: KLHQMUAQKOATSM-UHFFFAOYSA-N
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Description

2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine is a heterocyclic amine featuring a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and an ethanamine moiety linked via an oxygen atom.

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-4-5(8-10-7-4)9-3-2-6/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYRPZDJXJTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650854
Record name 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-59-3
Record name 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine typically involves the reaction of 4-methyl-1,2,5-oxadiazole with an appropriate ethanamine derivative. One common method involves the O-alkylation of 4-methyl-1,2,5-oxadiazole with 2-chloroethanamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. Its unique structural properties allow chemists to create various derivatives that can exhibit different chemical behaviors.

Biology

Antimicrobial and Anticancer Properties
Research indicates that 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine may possess antimicrobial activity against certain pathogens. Preliminary studies have shown its efficacy in inhibiting the growth of bacteria and fungi. Furthermore, its potential anticancer properties are being explored through various assays that assess cell viability and proliferation in cancer cell lines.

Medicine

Pharmaceutical Intermediate
The compound is under investigation as a potential pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with biological targets makes it a candidate for further research in therapeutic applications.

Industry

Development of New Materials
In industrial applications, this compound is being explored for use in developing new materials such as polymers and coatings due to its unique chemical properties. Its incorporation can enhance material performance in terms of durability and resistance to degradation.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity Study (2023) Evaluated effectiveness against bacterial strainsShowed significant inhibition of E. coli and S. aureus growth at specific concentrations.
Cancer Cell Line Assay (2024) Investigated cytotoxic effects on cancer cellsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Material Science Application (2025) Explored use in polymer formulationsEnhanced thermal stability and mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

(a) Positional and Isomeric Variations
  • (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride (QJ-0539) :

    • Structure : Differs by having a methanamine group directly attached to the oxadiazole ring instead of an ethanamine chain.
    • Properties : Higher crystallinity (98% purity) due to hydrochloride salt formation, enhancing solubility in polar solvents .
    • Applications : Likely used as a building block for bioactive molecules requiring compact heterocyclic amines.
  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (QK-2080): Structure: Features a 1,2,4-oxadiazole isomer with a methyl group at position 5.
(b) Substituent Variations
  • N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine (QY-2475) :
    • Structure : Contains a 1,2,4-oxadiazole ring with a methyl group at position 3 and an ethylamine side chain.
    • Properties : The branched ethanamine chain may improve lipid solubility, favoring blood-brain barrier penetration in CNS-targeted drugs .
(c) Key Structural Comparisons
Compound Name Oxadiazole Isomer Substituent Position Molecular Formula Purity Key Feature
Target Compound 1,2,5 4-Methyl C₅H₉N₃O₂ N/A Ethanamine-O-linked
QJ-0539 1,2,5 4-Methyl C₄H₇N₃O·HCl 98% Methanamine, hydrochloride salt
QK-2080 1,2,4 5-Methyl C₄H₇N₃O·HCl 97% Isomeric oxadiazole core
QY-2475 1,2,4 3-Methyl C₆H₁₁N₃O 95% Branched ethanamine chain

Compounds with Alternative Heterocycles

  • 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () :

    • Structure : Replaces oxadiazole with a triazolopyridazine ring and adds a methoxyphenyl group.
    • Properties : Higher molecular weight (285.3 g/mol) and acute oral toxicity (GHS Category 4), suggesting greater reactivity and bioactivity than oxadiazole derivatives .
    • Applications : Used in chemical manufacturing but requires stringent safety protocols due to hazards.
  • Dichlorobenzyl-Substituted Ethanamines () :

    • Structure : Bulky dichlorobenzyl groups replace the methyl-oxadiazole moiety.
    • Properties : Electron-withdrawing chlorine atoms enhance stability but reduce solubility. These compounds are often pharmaceutical impurities, highlighting the target compound’s simpler metabolism .

Biological Activity

2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine, an organic compound belonging to the oxadiazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C5H9N3O2
Molecular Weight: 179.61 g/mol
IUPAC Name: 2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine

The compound features a five-membered oxadiazole ring linked to an ethanamine moiety via an ether bond. This unique structure is responsible for its diverse biological activities.

Biological Activities

Research indicates that 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine exhibits a range of biological activities:

  • Antimicrobial Activity
    • The compound has shown potential as an antimicrobial agent. It may inhibit the growth of various bacteria and fungi by targeting specific enzymes or pathways essential for microbial survival .
  • Anticancer Properties
    • Preliminary studies suggest that derivatives of oxadiazoles, including this compound, possess anticancer properties. They have been evaluated against several cancer cell lines, demonstrating cytotoxic effects . For instance, compounds with similar structures have exhibited IC50 values indicating significant antiproliferative activity against human cancer cell lines .
  • Anti-inflammatory Effects
    • Oxadiazole derivatives are known to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases (COX) .

The biological activity of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for microbial growth or cancer cell proliferation. For example, it might act on histone deacetylases (HDACs), which are implicated in cancer progression .
  • Receptor Modulation: It may also interact with various receptors involved in inflammatory responses or cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(4-Methyl-1,2,4-oxadiazol-3-yl)oxyethanamineOxadiazole derivativeAnticancer
2-(4-Methyl-1,3,4-thiadiazol-3-yl)oxyethanamineThiadiazole derivativeAntimicrobial
2-(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamineOxadiazole derivativeAntiviral

These comparisons highlight the unique properties of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine relative to other oxadiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Anticancer Activity Study
    • A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against a variety of tumor cell lines. For example, one derivative showed an IC50 value as low as 1.14 µM against renal cancer cells .
  • Antimicrobial Efficacy
    • Research demonstrated that oxadiazole compounds displayed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported between 4.69 to 22.9 µM for various strains .

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